molecular formula C17H16N2O8S B3035335 Dimethyl 3-[2-(1,3-dioxoisoindol-2-yl)oxyacetyl]-1,3-thiazolidine-2,4-dicarboxylate CAS No. 318247-36-8

Dimethyl 3-[2-(1,3-dioxoisoindol-2-yl)oxyacetyl]-1,3-thiazolidine-2,4-dicarboxylate

Cat. No. B3035335
CAS RN: 318247-36-8
M. Wt: 408.4 g/mol
InChI Key: PGHJWBIYQIVIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 3-[2-(1,3-dioxoisoindol-2-yl)oxyacetyl]-1,3-thiazolidine-2,4-dicarboxylate is a useful research compound. Its molecular formula is C17H16N2O8S and its molecular weight is 408.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Bicyclic Thiohydantions Synthesis : The compound's derivatives, like 1,3-thiazolidine-2,4-dicarboxylic acids, are used to synthesize bicyclic thiohydantoins in a stereoselective manner. These reactions are significant for producing various stereoisomers with potential chemical applications (Miskolczi et al., 1998).

  • Thiazolidine‐4‐ones with Antitumor and Antioxidant Activities : Derivatives of the compound show promise in synthesizing thiazolidine-4-ones, which exhibit antitumor and antioxidant activities. This application is particularly relevant in developing new therapeutic agents (Aly et al., 2012).

  • Anti-inflammatory Applications : Compounds derived from dimethyl 3-[2-(1,3-dioxoisoindol-2-yl)oxyacetyl]-1,3-thiazolidine-2,4-dicarboxylate show significant anti-inflammatory activity. These derivatives have been evaluated in both in vitro and in vivo models, demonstrating their potential in developing new anti-inflammatory drugs (Nikalje et al., 2015).

  • Regioselective Cyclocondensation : The compound is used in regioselective cyclocondensation reactions. These reactions are crucial for creating specific molecular structures that are essential in various chemical syntheses (Refouvelet et al., 1994).

Structural Analysis and Crystallography

  • Crystal Structure Analysis : Dimethyl 1,3-thiazolidinedicarboxylates, a derivative of the compound, have been analyzed for their crystal structures. This analysis is fundamental in understanding the molecular geometry and potential applications in material science and pharmaceuticals (Domagała et al., 2005).

  • Conformational Studies : Studies on related compounds like dimethyl thiazolidine-2,4-dicarboxylate provide insights into their conformational properties. Understanding these properties is essential for their application in designing drugs and materials with specific molecular orientations (Heinemann et al., 1994).

Advanced Chemical Synthesis

  • Synthesis of Novel Heterocyclic Compounds : The compound is involved in synthesizing novel heterocyclic compounds, which are crucial in developing new drugs and materials with unique chemical properties (Cież & Kalinowska‐Tłuścik, 2012).

  • Generation of Azomethine Ylides : It plays a role in the generation of azomethine ylides, leading to the formation of various derivatives with potential applications in organic synthesis and pharmaceuticals (Cardoso et al., 2006).

Pharmacological and Biological Applications

  • Antibacterial and Antifungal Activities : Some derivatives of the compound have been studied for their potential antibacterial and antifungal activities, indicating its relevance in developing new antimicrobial agents (Mistry & Desai, 2006).

  • Antioxidant and Antimicrobial Evaluation : Synthesized derivatives have been evaluated for their antioxidant and antimicrobial properties. This area of study is crucial in the field of pharmacology, particularly for developing new treatments and preventive measures against oxidative stress and infections (Al-Adhami & Al-Majidi, 2021).

properties

IUPAC Name

dimethyl 3-[2-(1,3-dioxoisoindol-2-yl)oxyacetyl]-1,3-thiazolidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O8S/c1-25-16(23)11-8-28-15(17(24)26-2)18(11)12(20)7-27-19-13(21)9-5-3-4-6-10(9)14(19)22/h3-6,11,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHJWBIYQIVIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1C(=O)CON2C(=O)C3=CC=CC=C3C2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-[2-(1,3-dioxoisoindol-2-yl)oxyacetyl]-1,3-thiazolidine-2,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 3-[2-(1,3-dioxoisoindol-2-yl)oxyacetyl]-1,3-thiazolidine-2,4-dicarboxylate

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